

A Comprehensive Review of 4-(Phenylethynyl)aniline: Synthesis, Spectroscopic Properties, and Emerging Applications

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Compound of Interest

Compound Name: 4-(phenylethynyl)aniline
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Phenylethynyl)aniline is an aromatic organic compound featuring a phenyl group connected to an aniline moiety through an ethynyl linker. This unique molecular architecture imparts a rigid, linear structure and interesting electronic properties, making it a valuable building block in various scientific disciplines. It serves as a crucial intermediate in the synthesis of more complex molecules with applications spanning medicinal chemistry, materials science, and polymer chemistry.^[1] This technical guide provides a comprehensive literature review of **4-(phenylethynyl)aniline**, summarizing its synthesis, spectroscopic characterization, and exploring its potential in drug discovery and the development of advanced materials.

Synthesis of 4-(Phenylethynyl)aniline

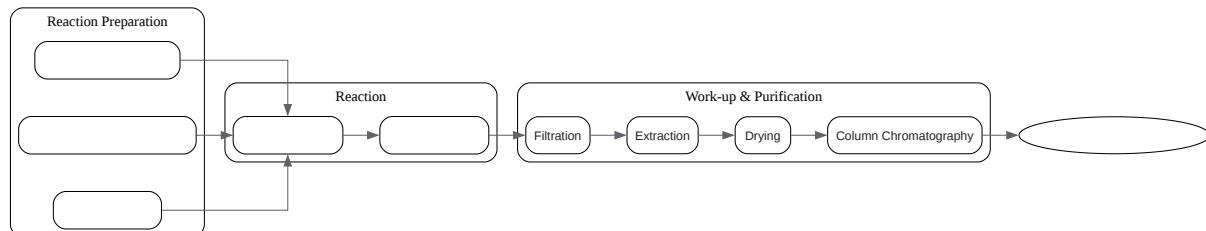
The most prevalent and efficient method for the synthesis of **4-(phenylethynyl)aniline** is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (typically 4-iodoaniline or 4-bromoaniline).^[2] The reaction is generally co-catalyzed by a copper(I) salt and carried out in the presence of a base, such as an amine.^[3]

Experimental Protocol: Sonogashira Coupling Reaction

A general procedure for the synthesis of **4-(phenylethynyl)aniline** via a Sonogashira coupling is as follows:

- **Reaction Setup:** A reaction flask is charged with 4-iodoaniline (1.0 equivalent), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 0.02-0.05 equivalents), and a copper(I) salt like copper(I) iodide (CuI , 0.05-0.1 equivalents) in a suitable solvent, commonly a mixture of an amine (e.g., triethylamine or diisopropylamine) and a co-solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). The flask is then purged with an inert gas (e.g., argon or nitrogen).[4][5]
- **Addition of Phenylacetylene:** Phenylacetylene (1.1-1.5 equivalents) is then added to the reaction mixture.
- **Reaction Conditions:** The reaction is typically stirred at room temperature or gently heated (e.g., to 50-70 °C) for a period ranging from a few hours to overnight, depending on the specific substrates and catalyst system.[6] Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4]
- **Work-up and Purification:** Upon completion, the reaction mixture is typically filtered to remove the catalyst, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water or brine to remove the amine base and any inorganic salts. The organic layer is dried over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford **4-(phenylethynyl)aniline** as a solid.[4]

The general workflow for a Sonogashira coupling reaction is depicted in the following diagram:



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Caption: General workflow for the synthesis of **4-(phenylethynyl)aniline**.

Spectroscopic Data

The structural characterization of **4-(phenylethynyl)aniline** is typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Technique	Observed Data
¹ H NMR	The proton NMR spectrum typically shows signals for the aromatic protons of the aniline and phenyl rings in the range of δ 6.6-7.6 ppm. The amine (-NH ₂) protons usually appear as a broad singlet.
¹³ C NMR	The carbon NMR spectrum displays characteristic signals for the aromatic carbons and the two quaternary carbons of the alkyne group (typically in the range of δ 80-95 ppm).
IR	The IR spectrum shows a characteristic absorption band for the C≡C triple bond stretch around 2200 cm ⁻¹ . The N-H stretching vibrations of the primary amine group are observed in the region of 3300-3500 cm ⁻¹ .
Mass Spec.	The mass spectrum confirms the molecular weight of the compound (C ₁₄ H ₁₁ N, MW: 193.25 g/mol). ^[7]

Potential Applications in Medicinal Chemistry

While direct studies on the biological activity of **4-(phenylethynyl)aniline** are limited, the phenylethynyl and aniline moieties are present in numerous compounds with significant pharmacological properties. Aniline derivatives, in particular, have been investigated for their anticancer activities.^{[8][9]}

Cytotoxicity and Anticancer Potential

The cytotoxicity of compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.^{[10][11][12]}

- Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.^[9]

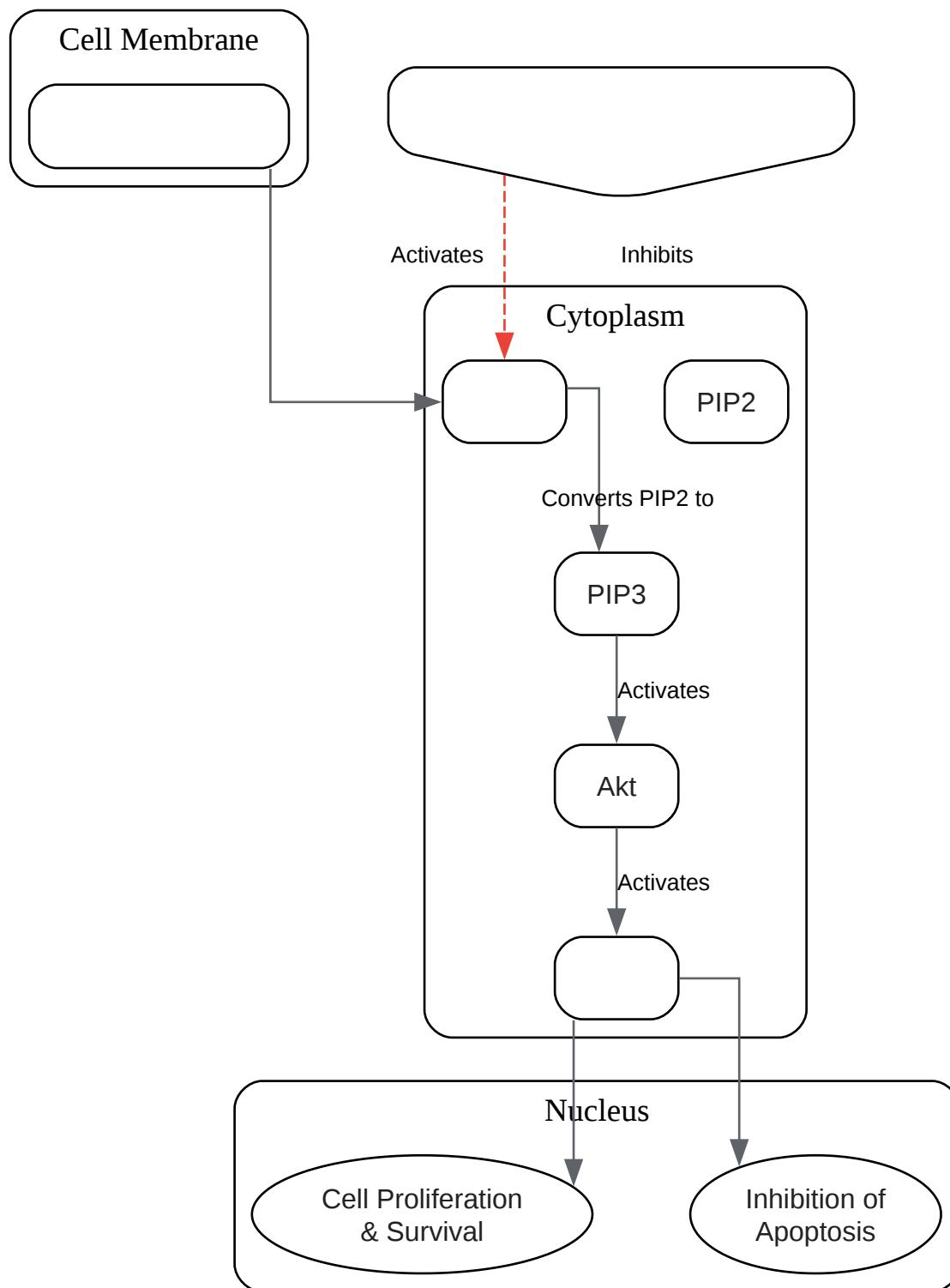
- Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., **4-(phenylethynyl)aniline** derivatives) and incubated for a specific period (e.g., 24, 48, or 72 hours).[9]
- MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by viable cells.[10]
- Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[10]
- Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm). The half-maximal inhibitory concentration (IC_{50}) value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated.[13]

Mechanism of Action: Apoptosis and Signaling Pathways

Many anticancer agents induce cell death through apoptosis, a process of programmed cell death. Apoptosis can be detected using various assays, such as the Annexin V staining assay, which identifies the externalization of phosphatidylserine, an early marker of apoptosis.[6][14][15][16]

Furthermore, aniline derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[13][17][18][19][20] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a potential target for aniline-based anticancer agents.



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Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by aniline derivatives.

Potential Applications in Materials Science: Organic Light-Emitting Diodes (OLEDs)

The rigid and conjugated structure of **4-(phenylethynyl)aniline** makes it a promising candidate for applications in organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs).^[21] The phenylethynyl moiety can serve as a part of the emissive layer in an OLED device.

OLED Fabrication and Performance

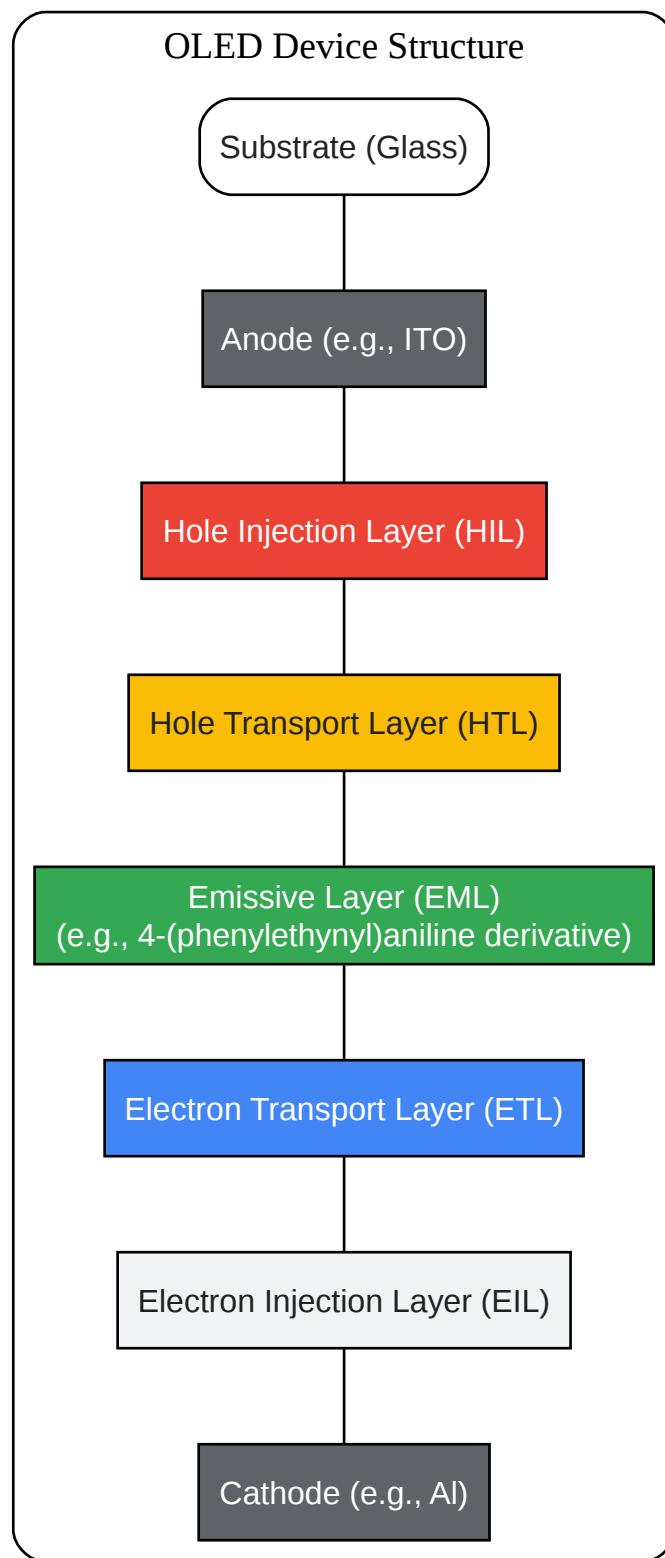
OLEDs are typically fabricated by sequential deposition of thin organic layers between two electrodes.^[22]

- Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are thoroughly cleaned.
^[22]
- Layer Deposition: A series of organic layers are deposited onto the ITO substrate via thermal evaporation in a high-vacuum chamber. These layers typically include a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML) containing the luminescent material (potentially a derivative of **4-(phenylethynyl)aniline**), an electron transport layer (ETL), and an electron injection layer (EIL).^{[22][23][24]}
- Cathode Deposition: A metal cathode (e.g., aluminum) is deposited on top of the organic stack.^[22]
- Encapsulation: The device is encapsulated to protect it from moisture and oxygen.

The performance of an OLED is characterized by several parameters, including:

- External Quantum Efficiency (EQE): The ratio of the number of photons emitted from the device to the number of electrons injected.^[25]
- Luminance: The intensity of light emitted per unit area.
- Current Efficiency: The ratio of the luminance to the current density.
- Power Efficiency: The ratio of the luminance to the input power.

The following diagram illustrates the general structure of a multilayer OLED.



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Caption: Schematic of a multilayer OLED device structure.

Conclusion

4-(Phenylethynyl)aniline is a versatile organic molecule with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis via the Sonogashira coupling reaction and its unique structural and electronic properties make it an attractive scaffold for the development of novel anticancer agents and advanced organic electronic materials. While further research is needed to fully elucidate the biological activities and material properties of **4-(phenylethynyl)aniline** and its derivatives, the existing literature provides a strong foundation for future investigations. This technical guide serves as a comprehensive resource for researchers looking to explore the diverse applications of this promising compound.

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